2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenoxy group, a pyrazole ring, and a thiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps, starting with the preparation of the core phenoxy and pyrazole structures. The chlorinated phenoxy group can be synthesized through the chlorination of 3,5-dimethylphenol, followed by etherification with an appropriate alkyl halide. The pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones. The final step involves coupling the phenoxy and pyrazole intermediates with a thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution of the chlorine atom can result in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole and thiophene moieties suggests potential interactions with proteins or nucleic acids, possibly affecting signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)methyl-2-methyloxirane
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
- 4-Chloro-3,5-dimethylphenol
Uniqueness
Compared to these similar compounds, 2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}propanamide stands out due to the presence of both the pyrazole and thiophene moieties, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H20ClN3O2S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-12-9-15(10-13(2)18(12)20)25-14(3)19(24)22-17-6-7-21-23(17)11-16-5-4-8-26-16/h4-10,14H,11H2,1-3H3,(H,22,24) |
InChI Key |
KJEKGUDOXFRMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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